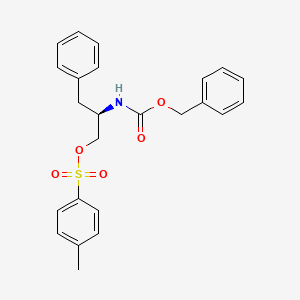
(R)-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyloxycarbonyl group, an amino group, a phenylpropyl chain, and a 4-methylbenzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available starting materialsThe final step involves the sulfonation of the intermediate compound with 4-methylbenzenesulfonyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and other scalable techniques to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure the efficient use of reagents .
Analyse Des Réactions Chimiques
Types of Reactions
®-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate undergoes various types of chemical reactions, including:
Oxidation: The phenylpropyl chain can be oxidized to introduce additional functional groups.
Reduction: The benzyloxycarbonyl group can be reduced to reveal the free amino group.
Substitution: The sulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce primary amines. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used .
Applications De Recherche Scientifique
Chemistry
In chemistry, ®-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its functional groups allow for diverse chemical modifications, making it valuable in organic synthesis .
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and protein modifications. The benzyloxycarbonyl group can be used to protect amino groups during peptide synthesis, allowing for the selective modification of specific residues .
Medicine
In medicine, derivatives of this compound may have potential therapeutic applications. For example, the amino group can be modified to introduce pharmacophores that target specific biological pathways, making it a candidate for drug development .
Industry
In the industrial sector, ®-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for the synthesis of polymers, coatings, and other advanced materials .
Mécanisme D'action
The mechanism of action of ®-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The benzyloxycarbonyl group can be cleaved under acidic conditions to reveal the free amino group, which can then participate in various biochemical reactions. The phenylpropyl chain and sulfonate group contribute to the compound’s overall reactivity and ability to interact with different molecular pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate
- ®-2-(((tert-Butoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate
- ®-2-(((Methoxycarbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate
Uniqueness
The uniqueness of ®-2-(((Benzyloxy)carbonyl)amino)-3-phenylpropyl 4-methylbenzenesulfonate lies in its combination of functional groups, which provide a balance of reactivity and stability. The benzyloxycarbonyl group offers protection for the amino group, while the sulfonate group serves as a good leaving group for substitution reactions. This combination makes it a versatile compound for various applications in research and industry .
Propriétés
Formule moléculaire |
C24H25NO5S |
|---|---|
Poids moléculaire |
439.5 g/mol |
Nom IUPAC |
[(2R)-3-phenyl-2-(phenylmethoxycarbonylamino)propyl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H25NO5S/c1-19-12-14-23(15-13-19)31(27,28)30-18-22(16-20-8-4-2-5-9-20)25-24(26)29-17-21-10-6-3-7-11-21/h2-15,22H,16-18H2,1H3,(H,25,26)/t22-/m1/s1 |
Clé InChI |
BHNNSMYTMZUXLZ-JOCHJYFZSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)S(=O)(=O)OC[C@@H](CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC(CC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


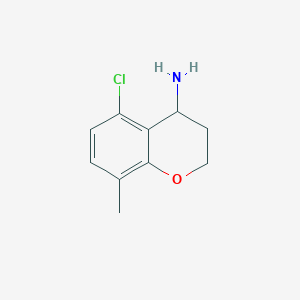
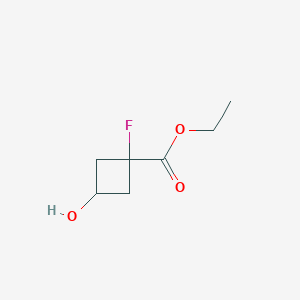
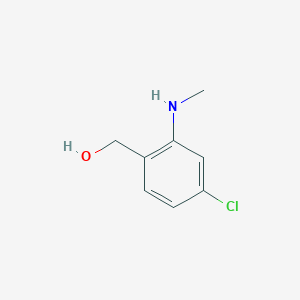
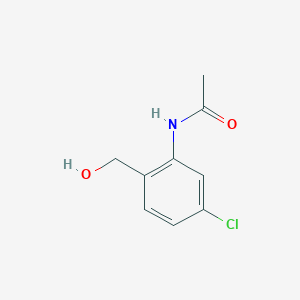
![6-Chlorospiro[1,4-dihydroquinoxaline-3,1'-cyclohexane]-2-one](/img/structure/B13032782.png)

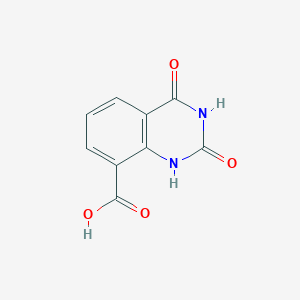
![(2R,3S,4R)-2-[(benzoyloxy)methyl]-4-cyano-4-methyl-5-oxooxolan-3-ylbenzoate](/img/structure/B13032793.png)
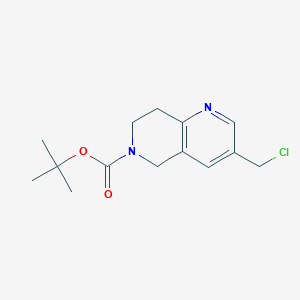
![Potassium pyrrolo[1,2-a]pyrimidine-7-carboxylate](/img/structure/B13032800.png)
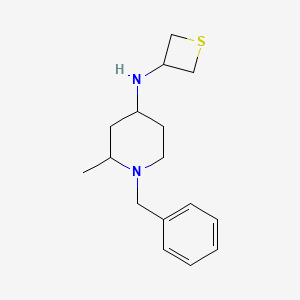
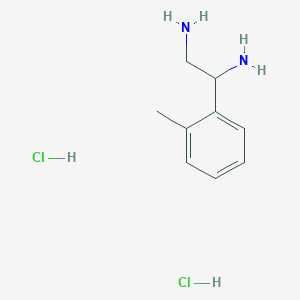
![(6-Benzyl-2-oxa-6-azaspiro[3.4]octan-8-YL)methanol](/img/structure/B13032815.png)
![(4-Bromo-2-fluorophenyl)-[2-[butyl(2-hydroxyethyl)amino]ethoxy]borinic acid](/img/structure/B13032817.png)
